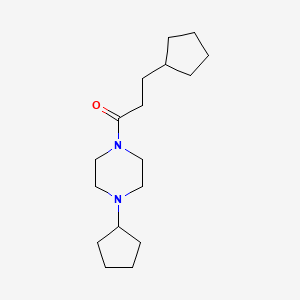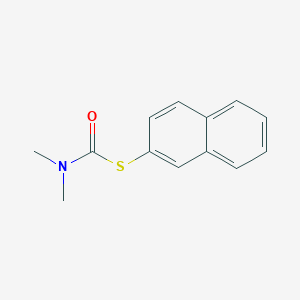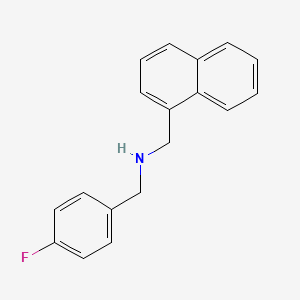
3-Cyclopentyl-1-(4-cyclopentylpiperazin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1-(4-cyclopentylpiperazin-1-yl)propan-1-one: is a chemical compound with the molecular formula C12H22N2O It is known for its unique structure, which includes a cyclopentyl group and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopentyl-1-(4-cyclopentylpiperazin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Common reagents include lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
3-Cyclopentyl-1-(4-cyclopentylpiperazin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1-(4-cyclopentylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 3-Cyclopentyl-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one
- 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one
Uniqueness: 3-Cyclopentyl-1-(4-cyclopentylpiperazin-1-yl)propan-1-one is unique due to its specific combination of cyclopentyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are desired.
Propiedades
Fórmula molecular |
C17H30N2O |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
3-cyclopentyl-1-(4-cyclopentylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C17H30N2O/c20-17(10-9-15-5-1-2-6-15)19-13-11-18(12-14-19)16-7-3-4-8-16/h15-16H,1-14H2 |
Clave InChI |
CNKZEKGPEYHHNB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CCC(=O)N2CCN(CC2)C3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Bromophenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12492717.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12492731.png)
![4-hydroxy-5-(2-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12492735.png)
![2-({4-methyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12492740.png)
![3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492743.png)
![5-(2-Chloro-5-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12492748.png)
![N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine](/img/structure/B12492755.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12492761.png)
![2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12492769.png)
![3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
![N-[2-(cycloheptylamino)ethyl]-2-fluorobenzamide](/img/structure/B12492779.png)

![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12492785.png)
